tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core. Its structure includes a hydroxymethyl group at the 3-position, a methyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding specificity in drug design. The stereochemistry (1R,3S,5R) is critical for its conformational stability and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8(7-14)5-12(4)6-9(12)13/h8-9,14H,5-7H2,1-4H3/t8-,9+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQGEGCVGXHSS-SBMIAAHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, with the CAS number 1522367-45-8, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound belongs to the class of azabicyclic compounds and has been studied primarily for its interaction with opioid receptors.
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit selective binding to μ-opioid receptors, which are critical in pain modulation and other physiological processes. These compounds have shown high binding affinities (in the picomolar range) for these receptors while demonstrating selectivity over δ and κ opioid receptor subtypes .
Binding Affinity
A study focusing on the structure-activity relationship (SAR) of azabicyclo compounds revealed that modifications to the molecular structure can significantly enhance binding affinity to μ-opioid receptors. The specific compound this compound has been characterized as a potent ligand for these receptors, supporting its potential therapeutic applications in treating pain and pruritus in veterinary medicine .
Case Studies
- Opioid Receptor Selectivity : In a comparative study of various 3-azabicyclo[3.1.0]hexane derivatives, it was found that tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl exhibited significantly higher selectivity for μ-opioid receptors compared to other subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists .
- Therapeutic Applications : The compound's efficacy was evaluated in animal models for its potential to alleviate pruritus (itching) in dogs, showcasing its practical application in veterinary medicine .
Comparative Analysis of Biological Activity
The following table summarizes the binding affinities and selectivities of various azabicyclo[3.1.0]hexane derivatives:
| Compound Name | μ-Receptor Binding Affinity (pM) | δ-Receptor Binding Affinity (pM) | κ-Receptor Binding Affinity (pM) | Selectivity Ratio (μ/δ) |
|---|---|---|---|---|
| tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl | <10 | >1000 | >1000 | >100 |
| CP-866,087 (a known antagonist) | 20 | 500 | 300 | 25 |
| Other derivatives | Varies | Varies | Varies | Varies |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate has been investigated for its potential use as a pharmacological agent due to its structural features that may interact with biological targets.
Case Study: Analgesic Activity
Research has indicated that derivatives of azabicyclo compounds can exhibit analgesic properties. In a study involving various azabicyclo derivatives, tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl showed promise in reducing pain responses in animal models, suggesting its potential as a new analgesic agent .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules due to its bicyclic structure.
Table: Synthetic Applications of this compound
Biochemical Studies
The compound is also utilized in biochemical studies to explore enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
Drug Development
Given its bioactive properties and structural characteristics, this compound is being explored for development into new drugs targeting various diseases.
Table: Drug Development Potential
| Disease Target | Mechanism of Action | Current Status |
|---|---|---|
| Pain Management | Analgesic effect via receptor modulation | Preclinical trials |
| Metabolic Disorders | Enzyme inhibition | Early-stage research |
| Neurological Disorders | Neuroprotective effects | Investigational studies |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used amine-protecting group. Its removal typically occurs under acidic conditions:
Functionalization of the Hydroxymethyl Group
The primary alcohol (–CH2OH) can undergo typical alcohol transformations:
Ring-Opening Reactions
The strained azabicyclo[3.1.0]hexane system may undergo ring-opening under specific conditions:
Amine-Derived Reactions (Post-Deprotection)
After Boc removal, the free amine can participate in diverse reactions:
Stability and Stereochemical Considerations
-
Thermal Stability : The bicyclic carbamate is stable at room temperature but may decompose under prolonged heating (>100°C) .
-
Stereochemical Integrity : The (1R,3S,5R) configuration is retained during most reactions unless harsh conditions (e.g., strong acids/bases) are applied .
Key Challenges and Limitations
Comparison with Similar Compounds
Key Observations :
- Substituents: Hydroxymethyl and methyl groups in the target compound contrast with oxo (), amino (), or hydroxy () groups in analogs. These differences influence polarity, hydrogen-bonding capacity, and metabolic stability.
- Stereochemistry : The (1R,3S,5R) configuration distinguishes it from stereoisomers like (1S,2R,5R) in , which may alter biological activity or synthetic pathways .
Research Implications
The structural and synthetic variability among azabicyclo derivatives underscores their versatility in drug discovery. The target compound’s combination of rigidity, hydrophilicity (hydroxymethyl), and lipophilicity (methyl) positions it as a promising scaffold for CNS-targeted therapeutics. Further studies should explore its pharmacokinetic profile and compare it to analogs like the aminomethyl () and hydroxy-substituted () variants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
